![molecular formula C23H23N7O B2369493 (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-08-9](/img/structure/B2369493.png)
(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a phenyl group, a triazolo[4,5-d]pyrimidine group, and a piperazine group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the rigid triazolo[4,5-d]pyrimidine ring system. The piperazine ring could potentially adopt a chair conformation, which is common for six-membered rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine nitrogen could act as a nucleophile in substitution reactions. Additionally, the compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups and the 3D structure of the compound. For example, the presence of the polar piperazine group could potentially increase the solubility of the compound in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Researchers have reported antibacterial and antifungal activities associated with imidazole-containing molecules. These compounds can inhibit the growth of various pathogens, making them potential candidates for novel antimicrobial agents .
Antitumor Potential
Studies have explored the antitumor effects of imidazole derivatives. These compounds may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are needed to understand the precise mechanisms and optimize their therapeutic potential .
Anti-Inflammatory Properties
Imidazole-containing compounds have shown anti-inflammatory effects. They can modulate immune responses, reduce inflammation, and potentially serve as anti-inflammatory drugs. Researchers continue to explore their applications in managing inflammatory conditions .
Antidiabetic Activity
Some imidazole derivatives exhibit promising antidiabetic properties. These compounds may influence glucose metabolism, insulin sensitivity, and pancreatic function. Researchers are investigating their potential as adjuncts in diabetes management .
Antioxidant Capacity
Imidazole-based molecules possess antioxidant activity. They scavenge free radicals, protect cells from oxidative damage, and contribute to overall health. These properties make them interesting candidates for nutraceuticals or pharmaceuticals .
Antiviral Effects
Certain imidazole derivatives demonstrate antiviral activity. They may inhibit viral replication, making them relevant in the context of viral infections. Ongoing research aims to uncover their specific targets and mechanisms .
Ulcerogenic Activity
Imidazole compounds have been investigated for their ulcerogenic potential. Some derivatives may influence gastric mucosal integrity and play a role in ulcer prevention or treatment. However, further studies are necessary to validate their efficacy .
Other Applications
Beyond the mentioned fields, imidazole-containing compounds have been explored for their potential in diverse areas, including histamine receptor modulation, enzyme inhibition, and DNA binding. Researchers continue to uncover novel applications and mechanisms .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, making the compound a potential anticancer agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-8-9-18(14-17(16)2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNPJPDSHIINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

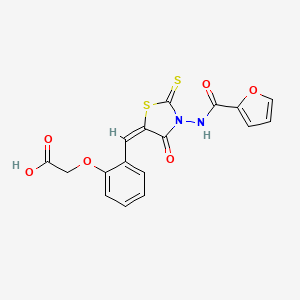
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)
![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
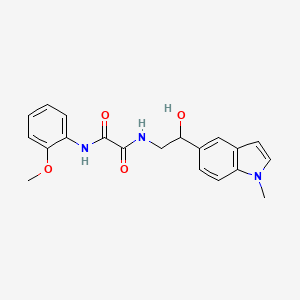
![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)
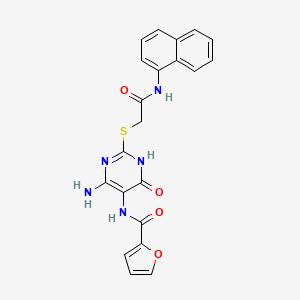
![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)
![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)
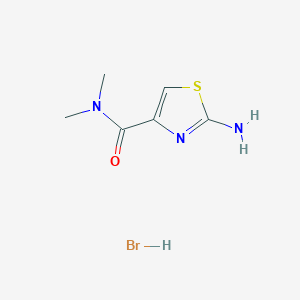
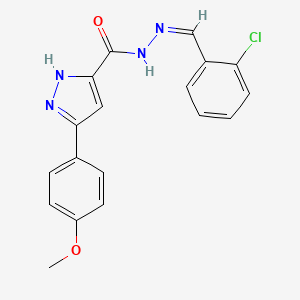
![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)